4,5-Dibromo-2,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-2,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H6Br2N2 It is characterized by the presence of two bromine atoms and two methyl groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2,6-dimethylpyrimidine typically involves the bromination of 2,6-dimethylpyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-2,6-dimethylpyrimidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrimidine ring play crucial roles in its reactivity and biological activity. The compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,6-dimethylpyrimidine: This compound shares a similar pyrimidine core but lacks the bromine atoms, resulting in different chemical properties and reactivity.
4,6-Dimethylpyrimidine-2-thione: Another related compound with a thione group instead of bromine atoms, exhibiting distinct chemical behavior.
Uniqueness: The bromine atoms enhance its electrophilic character, making it a valuable intermediate in various chemical transformations .
Eigenschaften
Molekularformel |
C6H6Br2N2 |
---|---|
Molekulargewicht |
265.93 g/mol |
IUPAC-Name |
4,5-dibromo-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C6H6Br2N2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3 |
InChI-Schlüssel |
QKYAZJBMOZUOLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.